3-(3-chlorophenyl)-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-chlorophenyl)-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}propanamide is an organic compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorophenyl group and a pyrazole ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chlorophenyl)-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}propanamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the pyrazole ring: This step involves the reaction of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds under controlled conditions.
Introduction of the chlorophenyl group: This can be achieved through electrophilic aromatic substitution reactions using chlorobenzene derivatives.
Coupling of the pyrazole and chlorophenyl intermediates: This step often involves the use of coupling agents such as EDCI or DCC in the presence of a base like triethylamine.
Final amidation step: The final product is obtained by reacting the intermediate with propanoyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes:
Batch or continuous flow reactors: To ensure consistent quality and yield.
Use of catalysts: To enhance reaction rates and selectivity.
Purification techniques: Such as recrystallization, chromatography, and distillation to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3-(3-chlorophenyl)-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}propanamide undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions, particularly on the chlorophenyl ring.
Common Reagents and Conditions
Oxidation: Typically performed in acidic or basic media at elevated temperatures.
Reduction: Conducted under anhydrous conditions to prevent side reactions.
Substitution: Often carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
Oxidation: Can lead to the formation of carboxylic acids or ketones.
Reduction: Produces alcohols or amines.
Substitution: Results in various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-(3-chlorophenyl)-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}propanamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(3-chlorophenyl)-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}propanamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Pyraclostrobin: A fungicide with a similar pyrazole structure.
Methyl 2-((1-(4-chlorophenyl)-1H-pyrazol-3-yloxy)methyl)phenyl (hydroxy)carbamate: Another compound with a chlorophenyl and pyrazole moiety.
Uniqueness
3-(3-chlorophenyl)-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}propanamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a chlorophenyl group and a pyrazole ring makes it a versatile compound for various applications.
Properties
Molecular Formula |
C21H22ClN3O |
---|---|
Molecular Weight |
367.9 g/mol |
IUPAC Name |
3-(3-chlorophenyl)-N-[2-[4-(1-methylpyrazol-4-yl)phenyl]ethyl]propanamide |
InChI |
InChI=1S/C21H22ClN3O/c1-25-15-19(14-24-25)18-8-5-16(6-9-18)11-12-23-21(26)10-7-17-3-2-4-20(22)13-17/h2-6,8-9,13-15H,7,10-12H2,1H3,(H,23,26) |
InChI Key |
KSUVESKNTBDTSE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C2=CC=C(C=C2)CCNC(=O)CCC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.